5-Benzyl-1H-pyrazol-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

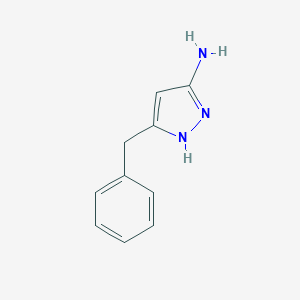

5-Benzyl-1H-pyrazol-3-amine is a chemical compound with the CAS Number: 150712-24-6 . It has a molecular weight of 173.22 . The IUPAC name for this compound is 5-benzyl-1H-pyrazol-3-amine .

Synthesis Analysis

The synthesis of pyrazole derivatives, including 5-Benzyl-1H-pyrazol-3-amine, has been a topic of interest in recent years due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . Various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .Molecular Structure Analysis

The molecular structure of 5-Benzyl-1H-pyrazol-3-amine consists of a pyrazole ring attached to a benzyl group . The InChI code for this compound is 1S/C10H11N3/c11-10-7-9 (12-13-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2, (H3,11,12,13) .Physical And Chemical Properties Analysis

5-Benzyl-1H-pyrazol-3-amine is a powder at room temperature . The storage temperature for this compound is room temperature .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pyrazoles have a wide range of applications in medicinal chemistry . They are used as scaffolds in the synthesis of bioactive chemicals . For example, synthesized pyrazole derivatives have been found to cause certain cells to die by preventing wound healing and colony formation, delaying the G0/G1 phase of the cell cycle, activating p27 levels, and most likely inducing apoptosis through DNA .

Drug Discovery

In the field of drug discovery, pyrazoles are highly desirable due to their diverse and valuable synthetical, biological, and photophysical properties . They are used in the synthesis of various drugs and pharmaceuticals .

Agrochemistry

Pyrazoles are also used in agrochemistry . They are used in the synthesis of various agrochemicals due to their diverse synthetical properties .

Coordination Chemistry

In coordination chemistry, pyrazoles are used due to their ability to act as ligands . They can form complexes with various metals, leading to compounds with interesting properties .

Organometallic Chemistry

Pyrazoles also find applications in organometallic chemistry . They can form organometallic compounds with various metals, which are used in various chemical reactions .

Material Science

In material science, pyrazoles are used in the synthesis of various materials . They are used in the synthesis of various polymers and other materials due to their diverse synthetical properties .

Industrial Fields

Pyrazoles are used in various industrial fields . They are used in the synthesis of various industrially crucial chemicals .

Photophysical Properties

Pyrazoles have exceptional photophysical properties . They are used in the development of various photophysical devices and systems .

Safety and Hazards

The safety information for 5-Benzyl-1H-pyrazol-3-amine indicates that it has the GHS07 pictogram, with the signal word "Warning" . The hazard statements associated with this compound are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Zukünftige Richtungen

The future directions for 5-Benzyl-1H-pyrazol-3-amine and other pyrazole derivatives involve further exploration of their synthesis and applications. Researchers continue to focus on preparing this functional scaffold and finding new and improved applications . These compounds have demonstrated diverse and valuable synthetical, biological, and photophysical properties, and more complex structures with various relevant examples can be formed from them .

Wirkmechanismus

Target of Action

5-Benzyl-1H-pyrazol-3-amine is a pyrazole derivative, which are known for their diverse pharmacological effects . The primary targets of 5-Benzyl-1H-pyrazol-3-amine are Leishmania aethiopica and Plasmodium berghei . These organisms are responsible for causing diseases like leishmaniasis and malaria respectively .

Mode of Action

The compound interacts with its targets by inhibiting their growth. It has been found to display superior antipromastigote activity, which is crucial in the life cycle of Leishmania . The molecular docking study conducted on Lm-PTR1, a protein in Leishmania, justified the better antileishmanial activity of the compound .

Biochemical Pathways

It is known that the compound interferes with the life cycle of the parasites, inhibiting their growth and proliferation .

Pharmacokinetics

It is known that the compound has high gi absorption , which suggests that it can be effectively absorbed in the gastrointestinal tract and distributed in the body.

Result of Action

The result of the action of 5-Benzyl-1H-pyrazol-3-amine is the inhibition of the growth of Leishmania and Plasmodium . This leads to a decrease in the severity of the diseases caused by these parasites, namely leishmaniasis and malaria .

Action Environment

The action, efficacy, and stability of 5-Benzyl-1H-pyrazol-3-amine can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds, and the temperature . .

Eigenschaften

IUPAC Name |

5-benzyl-1H-pyrazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c11-10-7-9(12-13-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H3,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEPHCDGFBYQNGE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC(=NN2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Benzyl-1H-pyrazol-3-amine | |

CAS RN |

150712-24-6 |

Source

|

| Record name | 5-benzyl-1H-pyrazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclooctane-1-carboxylic Acid](/img/structure/B172102.png)

![(2S)-1-Azabicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B172121.png)

![Carbamic acid, [(1S)-1-methyl-3-(methylamino)-3-oxopropyl]-, 1,1-](/img/structure/B172131.png)